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Introduction
Azilsartan medoxomil is an angiotensin II receptor blocker used for the treatment of

hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the

gastrointestinal tract.[3][4] Azilsartan medoxomil is classified as a Biopharmaceutics

Classification System (BCS) Class IV drug, meaning it exhibits both low aqueous solubility and

low permeability.[3][5][6] These characteristics present significant challenges in formulation

development, as adequate solubility is a prerequisite for absorption and bioavailability.

Therefore, accurate and reproducible solubility testing is a critical activity in the pre-formulation

and formulation development stages. These application notes provide detailed protocols for

determining both the thermodynamic equilibrium solubility and the high-throughput kinetic

solubility of azilsartan medoxomil.

Physicochemical Properties and Published
Solubility Data
A summary of the key physicochemical properties of azilsartan medoxomil and its active

metabolite, azilsartan, is essential for designing relevant solubility studies. It is noted that
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azilsartan medoxomil is unstable in aqueous solutions at neutral pH (pH 7) and pH 1 but is

relatively stable in the pH range of 3 to 5.[3]

Table 1: Physicochemical Properties of Azilsartan Medoxomil and Azilsartan

Property Azilsartan Medoxomil
Azilsartan (Active
Metabolite)

Molecular Formula C₃₀H₂₄N₄O₈ C₂₅H₂₀N₄O₅[7]

BCS Class
Class IV (Low Solubility, Low

Permeability)[3][8]
Not Applicable

Drug Type Prodrug[2]
Active Pharmaceutical

Ingredient[9]

pH Stability
Unstable at pH 1 and pH 7;

relatively stable at pH 3-5[3]

Sparingly soluble in aqueous

buffers[7]

The following tables summarize publicly available solubility data for both the prodrug and its

active form in various media. This data serves as a benchmark for experimental work.

Table 2: Published Solubility Data for Azilsartan Medoxomil

Solvent/Medium pH Temperature (°C) Solubility (µg/mL)

Aqueous Buffer 1.2 25 ± 1 20.30

Aqueous Buffer 6.8 25 ± 1 374

Aqueous Buffer 7.4 25 ± 1 1033

Water Not Specified 25 ± 1 16.1

Table 3: Published Solubility Data for Azilsartan (Active Metabolite)
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Solvent/Medium pH Temperature (°C) Solubility (mg/mL)

Ethanol Not Specified Not Specified ~0.1[7]

DMSO Not Specified Not Specified ~3.0[7]

Dimethyl formamide

(DMF)
Not Specified Not Specified ~5.0[7]

1:1 DMF:PBS 7.2 Not Specified ~0.5[7]

Ethanol Not Specified 20.15 - 60.15 Varies with temp.[10]

Methanol Not Specified 20.15 - 60.15 Varies with temp.[10]

Acetonitrile Not Specified 20.15 - 60.15 Varies with temp.[10]

Experimental Protocols
Two primary methods are employed for solubility determination: the gold-standard shake-flask

method for thermodynamic solubility and high-throughput nephelometry for kinetic solubility.

Protocol 1: Thermodynamic Equilibrium Solubility
(Shake-Flask Method)
This protocol determines the saturation solubility of a compound after it has reached

equilibrium in a specific solvent, which is the standard method for BCS classification.[11][12]

Objective: To accurately measure the equilibrium solubility of azilsartan medoxomil in various

aqueous buffers relevant to the physiological pH range.

Materials:

Azilsartan medoxomil powder

Pharmacopeial buffer solutions (pH 1.2, 4.5, 6.8)[13]

Analytical grade solvents (e.g., Methanol, Acetonitrile) for analytical method

Volumetric flasks, pipettes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://cdn.caymanchem.com/cdn/insert/26091.pdf
https://cdn.caymanchem.com/cdn/insert/26091.pdf
https://cdn.caymanchem.com/cdn/insert/26091.pdf
https://cdn.caymanchem.com/cdn/insert/26091.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7097992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7097992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7097992/
https://enamine.net/biology/services/admet-and-pharmacokinetics/shake-flask-solubility-assay
https://ps.tbzmed.ac.ir/Inpress/ps-40027.pdf
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scintillation vials or sealed flasks

Orbital shaker with temperature control (37 ± 1 °C)[13][14]

Centrifuge

Syringe filters (e.g., 0.22 or 0.45 µm PVDF or PTFE)

Validated analytical instrument (HPLC or UV-Vis Spectrophotometer)

Procedure:

Buffer Preparation: Prepare aqueous buffer solutions at pH 1.2, 4.5, and 6.8 according to

pharmacopeial standards. Adjust the final pH at the study temperature of 37 °C.[13]

Sample Preparation: Add an excess amount of azilsartan medoxomil powder to a series of

vials. A common starting point is to add enough solid to visually confirm a suspension

remains after the equilibration period (e.g., 5-10 mg) to a known volume of buffer (e.g., 5

mL).[15]

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant

temperature of 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium

(typically 24 to 48 hours).[11]

Phase Separation: After incubation, remove the vials and allow them to stand briefly to let

larger particles settle. To separate the undissolved solid from the saturated solution,

centrifuge the samples (e.g., at 14,000 rpm for 15 minutes).

Filtration: Carefully withdraw the supernatant and filter it through a chemically compatible

syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. Discard the initial portion

of the filtrate to avoid any drug adsorption to the filter membrane.

pH Measurement: Measure and record the pH of the final saturated filtrate to ensure the

buffer capacity was maintained.[15]

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration

of dissolved azilsartan medoxomil using a pre-validated analytical method such as UV-Vis
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Spectrophotometry (see Protocol 2) or HPLC.

Replicates: Perform all measurements in at least triplicate for each pH condition.[13]
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Workflow for Equilibrium Solubility Testing.
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Protocol 2: Quantification by UV-Vis Spectrophotometry
This protocol provides a straightforward method for determining the concentration of azilsartan

medoxomil in the prepared samples.

Objective: To quantify dissolved azilsartan medoxomil using UV-Vis spectrophotometry.

Materials:

UV-Vis Spectrophotometer

Quartz cuvettes

Methanol or other suitable solvent

Saturated samples from Protocol 1

Azilsartan medoxomil reference standard

Procedure:

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of

azilsartan medoxomil in the analysis solvent (e.g., Methanol:Water 50:50 v/v).[16] Scan the

solution across the UV range (e.g., 200-400 nm) to determine the λmax. For azilsartan

medoxomil, this is often found around 247-249 nm.[4][16][17]

Stock Solution Preparation: Accurately weigh and dissolve a known amount of azilsartan

medoxomil reference standard in the chosen solvent to prepare a stock solution of known

concentration (e.g., 100 µg/mL).[4]

Calibration Curve: Prepare a series of serial dilutions from the stock solution to create

standards with concentrations spanning the expected sample range (e.g., 2-20 µg/mL).[16]

[18]

Absorbance Measurement: Measure the absorbance of each standard solution at the

predetermined λmax.
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Plotting: Plot a graph of absorbance versus concentration. Perform a linear regression to

obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should

be >0.999.[16]

Sample Analysis: Dilute the filtered samples from Protocol 1 to fall within the linear range of

the calibration curve and measure their absorbance at λmax.

Concentration Calculation: Use the regression equation to calculate the concentration of

azilsartan medoxomil in the diluted samples and account for the dilution factor to determine

the final solubility in mg/mL or µg/mL.

Protocol 3: High-Throughput Kinetic Solubility Assay
(Nephelometry)
This method is ideal for early drug discovery, where rapid assessment of a compound's

solubility is needed after adding it from a DMSO stock solution to an aqueous buffer.[19][20]

Objective: To rapidly determine the kinetic solubility of azilsartan medoxomil.

Materials:

Azilsartan medoxomil

Dimethyl sulfoxide (DMSO)

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Microplate nephelometer[21]

384-well or 96-well microplates[21][22]

Automated liquid handler (recommended)

Procedure:

Stock Solution: Prepare a high-concentration stock solution of azilsartan medoxomil in 100%

DMSO (e.g., 10-20 mM).[11]
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Plate Preparation: Using a liquid handler, dispense the aqueous buffer into the wells of a

microplate.

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to initiate

the assay.[20] This is often done in a serial dilution format across the plate to test a range of

concentrations.[21]

Precipitation Detection: Immediately after addition, the nephelometer measures the light

scattered by any particles that form as the compound precipitates out of the solution.[22][23]

Data Analysis: The instrument records the Nephelometric Turbidity Units (NTU). The

concentration at which the light scattering signal significantly increases above the

background is defined as the kinetic solubility.[23]

Logical Framework for Solubility and BCS
Classification
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes

drugs based on their aqueous solubility and intestinal permeability.[24] A drug is considered

"highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of

aqueous media over the pH range of 1.2 to 6.8 at 37 °C.[14][25] Azilsartan medoxomil fails this

criterion and also has low permeability, placing it in Class IV.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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